molecular formula C16H15ClFNO B2901527 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide CAS No. 2411223-58-8

2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide

Cat. No.: B2901527
CAS No.: 2411223-58-8
M. Wt: 291.75
InChI Key: MFWCZFMCJNLICO-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a phenylethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide typically involves the reaction of 2-fluoroacetophenone with appropriate reagents to introduce the chloro and acetamide groups. One common method involves the use of thionyl chloride to chlorinate the 2-fluoroacetophenone, followed by the reaction with an amine to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-fluorophenyl)acetamide
  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness

2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide is unique due to the presence of both fluorophenyl and phenylethyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c17-11-16(20)19-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18/h1-9,15H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWCZFMCJNLICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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